nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

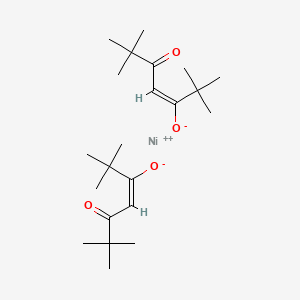

Nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a metal β-diketonate complex where nickel(II) is chelated by two (E)-configured 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. The ligand, a β-diketone derivative, features bulky tetramethyl groups that enhance steric protection and thermal stability. The (E) stereochemistry refers to the trans arrangement of substituents around the enolate double bond, which influences molecular packing and solubility . Such complexes typically adopt square-planar or octahedral geometries, depending on the coordination environment. These compounds are often employed as precursors in thin-film deposition and catalysis due to their volatility and controlled decomposition profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of nickel(II) salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the compound is produced in larger scales using similar methods but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form nickel(III) complexes.

Reduction: It can be reduced to nickel(0) complexes using suitable reducing agents.

Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nickel(III) complexes, while reduction can produce nickel(0) complexes .

Scientific Research Applications

Synthesis and Preparation

The synthesis of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of nickel(II) salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base under inert conditions. This method ensures that oxidation and moisture do not interfere with the reaction process. The resulting compound is purified through recrystallization to achieve high purity levels suitable for research applications .

Chemistry

This compound serves as a precursor for synthesizing other nickel complexes and acts as a catalyst in various organic reactions. Its stability and reactivity make it an ideal candidate for catalyzing reactions involving carbon-carbon bond formation and other transformations .

Biology

Research has indicated that nickel complexes can interact with biological molecules, influencing cellular processes. The compound has been studied for its potential biological activities such as:

- Mimicking Enzymatic Activity: Nickel ions can substitute for other metals in metalloenzymes.

- Cellular Signaling Interference: It modulates signaling pathways involved in cell proliferation and apoptosis.

- Oxidative Stress Induction: Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells .

Medicine

This compound is being explored for therapeutic applications. Notably:

- Anticancer Potential: Studies have demonstrated its ability to inhibit tumor growth and activate immune responses when used as a phototheranostic agent in cancer treatment . The compound's dual functionality allows it to provide precise photoinduced diagnoses and therapeutic outcomes.

Industry

In industrial applications, nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in the production of advanced materials such as thin films and coatings due to its stability and reactivity. Its properties enable the creation of high-performance materials suitable for electronic devices and other technological applications .

Case Study 1: Phototheranostics in Cancer Treatment

A recent study demonstrated the effectiveness of nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate) as a phototheranostic agent under near-infrared irradiation. This compound exhibited high photostability and significant photothermal conversion efficacy (58.0%), showcasing its potential in enhancing cancer treatment outcomes through combined photothermal and immunotherapeutic effects .

Case Study 2: Coordination Chemistry

Research has highlighted the ability of nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate) to form stable complexes with various ligands. These complexes are crucial for developing new catalysts that facilitate organic reactions under mild conditions .

Mechanism of Action

The mechanism by which nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate exerts its effects involves coordination with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, altering their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Structural and Electronic Properties

- Ligand Configuration: The nickel complex’s (E)-configuration contrasts with the (Z)-isomer observed in strontium and barium analogs .

- Metal Electronegativity : Nickel(II) (Pauling electronegativity ~1.91) exhibits higher electronegativity than cobalt(II) (~1.88), strontium(II) (~0.95), and barium(II) (~0.89). This results in stronger Ni–O bonds compared to Co–O, Sr–O, or Ba–O, enhancing thermal and oxidative stability .

- Coordination Geometry : Smaller ionic radii of Ni²⁺ (0.69 Å) and Co²⁺ (0.65 Å) favor tetrahedral or square-planar geometries, whereas larger Sr²⁺ (1.18 Å) and Ba²⁺ (1.35 Å) ions often adopt higher coordination numbers (e.g., octahedral) .

Thermal and Physical Characteristics

- Molecular Weight and Volatility : Nickel’s molecular weight (~423.45 g/mol) is slightly lower than cobalt’s (425.48 g/mol) due to differences in atomic mass. Barium’s complex (503.86 g/mol) is significantly heavier, reducing volatility .

- Thermal Stability : The bulky tetramethyl groups in all THD (tetramethylheptanedionate) ligands suppress polymerization and decomposition. Nickel’s higher electronegativity likely increases decomposition temperatures relative to cobalt, making it suitable for high-temperature MOCVD processes .

Data Tables

Table 1: Comparative Properties of THD Complexes

Research Findings and Industrial Relevance

- Electronegativity and NMR Shifts : Evidence links metal electronegativity to ¹¹⁹Sn NMR chemical shifts in related compounds . For THD complexes, Ni²⁺’s higher electronegativity may cause distinct shifts compared to Co²⁺, aiding in spectroscopic characterization.

- Structural Insights : SHELX programs (e.g., SHELXL) enable precise refinement of metal-ligand bond lengths and angles, critical for optimizing precursor design .

- Performance in Deposition : Cobalt-THD’s success in MOCVD suggests nickel analogs could fill niches requiring intermediate decomposition temperatures. Strontium-THD’s use in perovskites highlights the role of ionic size in oxide morphology .

Biological Activity

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionato), commonly referred to as Ni(TMHD)₂, is a coordination compound of nickel that has garnered interest for its biological activity and potential applications in various fields including biochemistry and pharmacology. This article reviews the biological properties of Ni(TMHD)₂, focusing on its mechanisms of action, toxicological aspects, and potential therapeutic uses.

- Molecular Formula : C₂₂H₃₈NiO₄

- Molecular Weight : 425.23 g/mol

- CAS Number : 14481-08-4

- Appearance : Purple powder

- Melting Point : 219-223 °C

Nickel(II) complexes have been found to interact with various biological molecules, influencing cellular processes. The mechanism of action for Ni(TMHD)₂ can be attributed to its ability to:

- Mimic Enzymatic Activity : Nickel ions can substitute for other metals in metalloenzymes, potentially altering enzymatic reactions.

- Interfere with Cellular Signaling : Nickel complexes can modulate signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

- Induce Oxidative Stress : Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Antimicrobial Properties

Research indicates that Ni(TMHD)₂ exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that nickel complexes can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Case Study : A study published in Microbial Pathogenesis demonstrated that Ni(TMHD)₂ significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Cytotoxic Effects

Nickel compounds are known for their cytotoxic properties. Ni(TMHD)₂ has been evaluated for its effects on human cell lines:

- Cell Viability Assay : In a study assessing the cytotoxicity of Ni(TMHD)₂ on human liver cancer cells (HepG2), it was found that exposure to concentrations above 100 µM resulted in a significant decrease in cell viability after 24 hours .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 70 |

| 100 | 45 |

| 200 | 20 |

Potential Therapeutic Applications

Despite its cytotoxic effects, there is ongoing research into the therapeutic potential of nickel complexes:

- Cancer Therapy : Some studies suggest that nickel complexes may enhance the efficacy of chemotherapeutic agents by acting as chelating agents or by modulating drug resistance mechanisms.

- Antioxidant Activity : Preliminary research indicates that certain nickel complexes may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Toxicological Considerations

While Ni(TMHD)₂ shows promise for various applications, its toxicity cannot be overlooked. Nickel compounds are classified as potential carcinogens and can cause allergic reactions and other health issues upon prolonged exposure.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, and how can experimental parameters be optimized?

- Methodological Answer : Synthesis can be adapted from analogous nickel complexes, such as nickel trifluoroacetate, which employs techniques like direct interaction in aqueous solutions (using nickel salts and organic acids), electrodeposition (with substrates like copper in formamide/water mixtures), or impregnation followed by calcination (e.g., acetone solvent and helium calcination at 375°C) . Key variables include solvent polarity, temperature, and ligand-to-metal ratios. Optimization requires systematic variation of these parameters using design-of-experiment (DoE) approaches.

Q. How should researchers characterize the molecular structure and purity of this nickel complex?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to confirm nickel oxidation states and ligand coordination . FT-IR and NMR (¹H, ¹³C) can verify ligand bonding and stereochemistry. For purity, combine elemental analysis (C, H, N) with HPLC-MS to detect unreacted precursors or byproducts. Cross-reference spectral data with computational predictions (e.g., PubChem-derived SMILES or InChI keys) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow COSHH regulations for nickel compounds, including fume hood use, PPE (gloves, goggles), and protocols for skin/eye exposure. Document first-aid measures (e.g., irrigation for eye contact, medical consultation for ingestion) as outlined in safety data sheets (SDS) .

Advanced Research Questions

Q. How can computational modeling predict the catalytic behavior of this nickel complex in hydrogenation or polymerization reactions?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., EECC vs. ECEC mechanisms in hydrogen production) and identify energy barriers. Compare with experimental kinetics data (e.g., turnover frequency, activation energy) to validate computational predictions. Use software like Gaussian or ORCA for simulations .

Q. What statistical approaches are effective for optimizing experimental conditions in nickel complex applications (e.g., catalysis, material synthesis)?

- Methodological Answer : Implement Plackett-Burman designs to screen significant variables (e.g., pH, temperature, agitation mode) and face-centered central composite design (FCCCD) to model nonlinear interactions. For example, in biosorption studies, FCCCD revealed temperature and agitation as critical factors, achieving 100% nickel removal under optimized conditions .

Q. How do ligand substitutions or solvent choices influence the redox properties of this nickel complex?

- Methodological Answer : Perform cyclic voltammetry (CV) in varying solvents (e.g., DMF vs. water) to assess redox potentials. Compare with trifluoroacetate or acetate analogs to evaluate ligand effects. For substitution studies, monitor spectral shifts in UV-Vis or EPR during ligand exchange reactions .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent catalytic activity or biosorption efficiency?

- Methodological Answer : Conduct error analysis (e.g., standard deviations across triplicates) and validate instrumentation calibration. For catalytic discrepancies, use in situ spectroscopy (e.g., operando XAS) to detect transient intermediates. In biosorption, re-examine biomass-metal binding kinetics using Langmuir/Freundlich isotherm models .

Q. Data Presentation and Academic Writing

Q. What standards ensure rigorous reporting of experimental data in publications?

- Methodological Answer : Follow IUPAC naming conventions and include SI units , error margins , and statistical tests (e.g., ANOVA p-values). Use tables for comparative data (e.g., catalytic efficiency vs. platinum) and schemes for reaction mechanisms. Adhere to journal-specific guidelines (e.g., Medicinal Chemistry Research’s requirements for spectral data) .

Q. How can researchers balance clarity and technical depth when describing synthetic procedures?

- Methodological Answer : Detail step-by-step protocols (e.g., reagent molar ratios, reaction times) and include retrosynthetic analysis for complex pathways. Use Supplementary Information for repetitive steps (e.g., column chromatography conditions). Reference analogous syntheses (e.g., nickel trifluoroacetate’s electrodeposition) to justify methodological choices .

Q. Tables for Key Comparisons

*Compared to platinum under inert conditions.

Properties

CAS No. |

14481-08-4 |

|---|---|

Molecular Formula |

C22H40NiO4 |

Molecular Weight |

427.2 g/mol |

IUPAC Name |

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;nickel |

InChI |

InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |

InChI Key |

LTUQBPCIVSGVNZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ni+2] |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Ni] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ni] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.